molecular formula C9H8 B1211112 1-Phenyl-1-propyne CAS No. 673-32-5

1-Phenyl-1-propyne

Cat. No. B1211112
CAS RN: 673-32-5
M. Wt: 116.16 g/mol
InChI Key: GHUURDQYRGVEHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenyl-1-propyne and its derivatives involves multiple approaches. For example, palladium(0) complexes with unsymmetric bidentate nitrogen ligands have been developed as efficient, highly active catalysts for the allylation of amines, alcohols, and carboxylic acids with 1-phenyl-1-propyne under mild conditions, offering a rapid generation of various allylated products (Wagh et al., 2011).

Molecular Structure Analysis

Research on the molecular structure of 1-Phenyl-1-propyne has revealed insights into its bonding properties on metal surfaces, such as copper. Studies using temperature-programmed desorption and photoemission spectroscopies have provided detailed information on its adsorption and bonding behavior on Cu(111) surfaces, indicating a di-sigma-bonding of the acetylenic carbons to copper atoms (Sohn, Wei, & White, 2007).

Chemical Reactions and Properties

The reaction of 1-Phenyl-1-propyne with other compounds has been a subject of interest, revealing its potential in the formation of polycyclic aromatic hydrocarbons (PAHs) through reactions with phenyl radicals. Such reactions have been characterized at various levels of theory, exploring the potential energy surface for these interactions (Vereecken et al., 2002).

Physical Properties Analysis

The chromatographic properties of poly(1-phenyl-1-propyne) (PPP) have been studied, showing its utility in separating a range of hydrocarbons, alcohols, aromatic, and sulfur-bearing compounds. This highlights the significance of PPP's physical properties in analytical applications (Belotserkovskaya & Yakovleva, 2010).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-1-propyne, particularly its oxidation reactions, have been explored using copper(II) complexes. These studies have demonstrated the effects of various factors such as acid/base conditions, oxidants, and surfactants on the oxidation outcomes, leading to the formation of diketones and aldehydes under specific conditions (Kumar & Mathur, 2015).

Scientific Research Applications

Inhibitor of Dopamine Beta-Hydroxylase

  • Scientific Field : Biochemistry
  • Application Summary : 1-Phenyl-1-propyne acts as an inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine .
  • Results or Outcomes : The inhibition of dopamine beta-hydroxylase can affect neurotransmitter levels and has implications in the study of various neurological and psychological disorders .

Polymerization

  • Scientific Field : Polymer Chemistry
  • Application Summary : 1-Phenyl-1-propyne can be polymerized using TaCl5 and NbCl5 .
  • Results or Outcomes : The polymerization of 1-Phenyl-1-propyne can result in the formation of polymers with unique properties .

Hydrogenation Reaction

  • Scientific Field : Catalysis
  • Application Summary : 1-Phenyl-1-propyne can undergo a liquid-phase hydrogenation reaction on the Pd1Ag3/Al2O3 single-atom alloy catalyst .
  • Methods and Procedures : The reaction kinetics of 1-Phenyl-1-propyne hydrogenation on Pd1Ag3/Al2O3 were described by the Langmuir-Hinshelwood type of model, which suggests competitive H2 and alkyne/alkene adsorption on single atom Pd1 centers surrounded by inactive Ag atoms .
  • Results or Outcomes : The catalyst demonstrated excellent selectivity in alkyne formation (95–97%), which is essentially independent of P(H2) and alkyne concentration .

Safety And Hazards

  • Flash Point : 62°C (closed cup) .
  • Storage : Keep in a cool place (2-8°C) .

Future Directions

: Sigma-Aldrich: 1-Phenyl-1-propyne : Vapor Phase IR Spectrum : SpectraBase: 1-Phenyl-1-propyne : Thermo Scientific Chemicals: 1-Phenyl-1-propyne

properties

IUPAC Name

prop-1-ynylbenzene
Source PubChem
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InChI

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUURDQYRGVEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

53621-07-1
Record name Poly(1-phenyl-1-propyne)
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DSSTOX Substance ID

DTXSID10217667
Record name 1-Phenyl-1-propyne
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-1-propyne
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Product Name

1-Phenyl-1-propyne

CAS RN

673-32-5
Record name Methylphenylacetylene
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Record name 1-Phenyl-1-propyne
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Record name 1-Phenyl-1-propyne
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Record name Prop-1-ynylbenzene
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Record name 1-PHENYL-1-PROPYNE
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Synthesis routes and methods I

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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Synthesis routes and methods III

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2,560
Citations
K Nagai, A Higuchi, T Nakagawa - Journal of Polymer Science …, 1995 - Wiley Online Library
… The introduction of a 1phenyl-1-propyne unit was expected to restrain the physical aging because of the stacking effect of the phenyl groups between the intersegments. Because the …
Number of citations: 157 onlinelibrary.wiley.com
A Morisato, HC Shen, SS Sankar… - Journal of Polymer …, 1996 - Wiley Online Library
Pure gas and hydrocarbon vapor transport properties of blends of two glassy, polyacetylene‐based polymers, poly(1‐trimethylsilyl‐1‐propyne) [PTMSP] and poly(1‐phenyl‐1‐propyne) […
Number of citations: 138 onlinelibrary.wiley.com
I Pinnau, CG Casillas, A Morisato… - Journal of Polymer …, 1996 - Wiley Online Library
The gas permeation properties of poly(1‐trimethylsilyl‐1‐propyne) (PTMSP), poly(1‐phenyl‐1‐propyne) (PPP), and blends of PTMSP and PPP have been determined with hydrocarbon/…
Number of citations: 121 onlinelibrary.wiley.com
K Nagai, M Mori, T Watanabe… - Journal of Polymer …, 1997 - Wiley Online Library
… In order to understand the aging processes, we studied the change in free volume and the molecular motions of the PMSP and its membranes modified with 1-phenyl-1-propyne (PP) …
Number of citations: 47 onlinelibrary.wiley.com
LG Toy, BD Freeman, RJ Spontak, A Morisato… - …, 1997 - ACS Publications
Physical blends and copolymers of poly (1-(trimethylsilyl)-1-propyne)(PTMSP) and poly (1-phenyl-1-propyne)(PPP) have recently been the focus of several gas transport studies. 1-5 …
Number of citations: 44 pubs.acs.org
Y Sohn, Wei, JM White - Langmuir, 2007 - ACS Publications
… Extending this work, we report here on the chemistry and structure of 1-phenyl-1-propyne (PP, C 6 H 5 CCCH 3 ) on Cu(111). Structurally, this adsorbate, while similar to PA in terms of …
Number of citations: 14 pubs.acs.org
A Morisato, BD Freeman, I Pinnau… - Journal of Polymer …, 1996 - Wiley Online Library
Propane and n‐butane sorption in blends of poly(1‐trimethylsilyl‐1‐propyne) (PTMSP) and poly(1‐phenyl‐1‐propyne) (PPP) have been determined. Solubilities of propane and n‐…
Number of citations: 65 onlinelibrary.wiley.com
V Belotserkovskaya, E Yakovleva - Journal of Chromatography A, 2013 - Elsevier
… In our opinion, the most suitable approach to stabilize PTMSP in the context of gas chromatography is to use poly(1-phenyl-1-propyne) as an additive due to its certain favorable …
Number of citations: 19 www.sciencedirect.com
KY Kim, BK Song, S Jeong, H Kang - The Journal of Physical …, 2003 - ACS Publications
… adsorption of phenylacetylene (HC⋮C−C 6 H 5 ) and 1-phenyl-1-propyne (H 3 C−C⋮C−C 6 H 5 … The extra methyl group in 1-phenyl-1-propyne was used as a marker for determining the …
Number of citations: 23 pubs.acs.org
MW van Laren, MA Duin, C Klerk, M Naglia… - …, 2002 - ACS Publications
… ) and dimethylfumarate (dmfu) have been prepared and were subsequently employed as precatalysts in the homogeneous stereoselective semihydrogenation of 1-phenyl-1-propyne. …
Number of citations: 78 pubs.acs.org

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